Cas no 1705938-20-0 (3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine)

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine structure
1705938-20-0 structure
Product name:3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine
CAS No:1705938-20-0
MF:C19H20N4O4
MW:368.386504173279
CID:5347021

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine Chemical and Physical Properties

Names and Identifiers

    • (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
    • [3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
    • 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine
    • Inchi: 1S/C19H20N4O4/c24-19(14-10-16(26-21-14)15-4-2-8-25-15)23-7-1-3-12(11-23)9-17-20-18(22-27-17)13-5-6-13/h2,4,8,10,12-13H,1,3,5-7,9,11H2
    • InChI Key: DDJQUIALSRTZKL-UHFFFAOYSA-N
    • SMILES: O1C(CC2CN(C(C3C=C(C4=CC=CO4)ON=3)=O)CCC2)=NC(C2CC2)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 546
  • XLogP3: 2.5
  • Topological Polar Surface Area: 98.4

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6497-0405-10mg
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine
1705938-20-0
10mg
$79.0 2023-09-08
Life Chemicals
F6497-0405-15mg
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine
1705938-20-0
15mg
$89.0 2023-09-08
Life Chemicals
F6497-0405-1mg
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine
1705938-20-0
1mg
$54.0 2023-09-08
Life Chemicals
F6497-0405-30mg
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine
1705938-20-0
30mg
$119.0 2023-09-08
Life Chemicals
F6497-0405-20mg
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine
1705938-20-0
20mg
$99.0 2023-09-08
Life Chemicals
F6497-0405-5μmol
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine
1705938-20-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6497-0405-50mg
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine
1705938-20-0
50mg
$160.0 2023-09-08
Life Chemicals
F6497-0405-20μmol
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine
1705938-20-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6497-0405-75mg
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine
1705938-20-0
75mg
$208.0 2023-09-08
Life Chemicals
F6497-0405-4mg
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine
1705938-20-0
4mg
$66.0 2023-09-08

Additional information on 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine

Introduction to 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine (CAS No. 1705938-20-0)

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1705938-20-0, belongs to a class of molecules that exhibit promising biological activities. The intricate structure of this compound, featuring a piperidine core linked to an oxadiazole and an oxazole moiety, makes it a subject of intense study for its potential therapeutic applications.

The molecular framework of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine is characterized by its unique functional groups, which include a cyclopropyl substituent on the oxadiazole ring and a furan-based side chain on the oxazole ring. These features contribute to the compound's distinct chemical properties and biological interactions. The presence of multiple heterocyclic rings in its structure suggests that it may interact with various biological targets, making it a versatile candidate for drug discovery.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurological disorders. The structural features of 3-[(☃)-cyclopropyl–1,2,4–oxadiazol–5’]-methyl–1’-[5’–(furan’–2’–)]-1,2–oxazole’̵–3’-carbonyl]piperidine make it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity. The cyclopropyl group is known to enhance metabolic stability and binding interactions with biological targets, while the oxadiazole and oxazole moieties are frequently found in bioactive molecules due to their ability to engage in hydrogen bonding and π-stacking interactions.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The piperidine ring is a common pharmacophore in drugs that target central nervous system (CNS) receptors. Recent studies have shown that piperidine derivatives can modulate neurotransmitter systems involved in conditions such as depression, anxiety, and epilepsy. The unique combination of functional groups in 3-[(☃)-cyclopropyl̵–1,2,4̵–oxadiazol̵–5’]-methyl̵–1’-[5’̵–(furan“À2Þ)]-1,2Þoxazole−3−carbonyl]piperidine suggests that it may have a dual-action mechanism by interacting with both peripheral and central receptors.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The key steps include the formation of the oxadiazole ring through cycloaddition reactions and the subsequent introduction of the piperidine moiety through nucleophilic substitution or condensation reactions. The presence of sensitive functional groups such as esters and amides necessitates careful handling to prevent degradation during synthesis.

In terms of biological activity, preliminary studies have indicated that 3-[(☃)-cyclopropyl–1,2,4–oxadiazol–5–yjl)methyl–1–(5–(furan–2–yjl)–1,2–oxazole–3–carbonyl]piperidine exhibits inhibitory effects on certain enzymes associated with cancer cell proliferation. The oxadiazole moiety has been shown to interact with topoisomerases and kinases, which are critical targets in oncology research. Additionally, the furan-based side chain may contribute to its ability to disrupt protein-protein interactions involved in tumor growth.

The potential therapeutic applications of this compound extend beyond oncology. Its structural motif suggests that it may also have anti-inflammatory properties by modulating cytokine production and immune cell function. Inflammatory pathways are implicated in a wide range of diseases including autoimmune disorders and metabolic syndromes. Therefore, compounds like 3-[(☋)cyclopropyl–12&endash; 4&endash; 15&endash;methyl&endash; 11&endash;(5(furanÀÀ&endash; 25)&endash; 12&endash; 23)piperidine could serve as valuable leads for developing novel anti-inflammatory agents.

The development of new drug candidates is often hampered by issues related to drug solubility and bioavailability. However,the structural design of 3-[(☕)cyclopropyl– 12>&endash; 15)methyl>&endash; 11(5(furan(25)))]pip eridine may offer advantages in these areas due to its relatively compact size and hydrophobic nature。 This could facilitate its absorption across biological membranes, thereby improving its pharmacokinetic profile。

In conclusion,the compound identified as [( 9749;)cyclopropyl( 9749;)- 9749;)- 9749;)- 9749;)- 9749;)- 9749;)- 9749;)- 9749;)- 9749;)- 9749;)- 9749;)- 9749;)- 9749;)- 9749;)- 9749;)-

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